Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles for complex organic molecules containing multiple functional groups. The preferred International Union of Pure and Applied Chemistry name for this compound is benzyl 4-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate, which reflects the systematic numbering from the benzyl ester terminus. The compound bears the Chemical Abstracts Service registry number 292870-04-3, providing unambiguous identification in chemical databases. Alternative nomenclature systems describe this molecule as tert-butyloxycarbonyl-isoglutamine benzyl ester, emphasizing its derivation from the non-proteinogenic amino acid isoglutamine.
The molecular formula C₁₇H₂₄N₂O₅ indicates the presence of seventeen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and five oxygen atoms. The molecular weight has been consistently reported as 336.38-336.4 grams per mole across multiple sources. The InChI key LMVZKASXYQOUSK-UHFFFAOYNA-N provides a unique digital fingerprint for computational identification and database searches. The SMILES notation CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(N)=O accurately represents the compound's connectivity pattern, with the tert-butyl group attached to the carbamate functionality and the benzyl group esterifying the terminal carboxylic acid.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits significant conformational flexibility due to its extended aliphatic chain and multiple rotatable bonds. Computational predictions indicate a density of 1.168 ± 0.06 g/cm³, suggesting a relatively compact molecular packing in the solid state. The predicted boiling point of 539.6 ± 50.0°C reflects the substantial intermolecular forces arising from hydrogen bonding capabilities of the amide and carbamate functionalities. The compound's predicted pKa value of 11.14 ± 0.46 corresponds to the carbamate nitrogen, indicating weak basicity under physiological conditions.
The conformational landscape of this molecule is dominated by rotational freedom around the C-C bonds of the pentanoate backbone, creating multiple energetically accessible conformations. The tert-butoxycarbonyl protecting group adopts a preferred conformation that minimizes steric interactions with the adjacent amide functionality. Studies of related tert-butoxycarbonyl-protected amino acid derivatives suggest that the carbamate group preferentially adopts a planar configuration to maximize resonance stabilization. The benzyl ester terminus can rotate freely around its connecting bonds, allowing for various orientations relative to the main chain. This conformational flexibility is crucial for the compound's biological activity and its ability to participate in enzymatic recognition processes.
Crystallographic Data and Solid-State Arrangement
While specific crystallographic data for this compound are limited in the available literature, analysis of closely related compounds provides insight into potential solid-state arrangements. Research on tert-butoxycarbonyl-protected glutamic acid derivatives has revealed characteristic packing patterns in crystalline forms. Studies of related cyclic peptides containing glutamic acid residues demonstrate that compounds with similar protecting group patterns tend to crystallize in folded conformations stabilized by intermolecular hydrogen bonding networks.
The crystallographic analysis of analogous compounds shows that the tert-butoxycarbonyl protecting group typically adopts conformations that minimize unfavorable steric interactions while maximizing crystal packing efficiency. The benzyl ester groups in related structures have been observed to participate in π-π stacking interactions between aromatic rings of adjacent molecules, contributing to crystal stability. Three-dimensional conformer generation studies suggest that the compound's flexibility may lead to conformational disorder in crystalline forms, potentially resulting in multiple conformations within the asymmetric unit.
The solid-state arrangement is likely influenced by the ability of the amide and carbamate functionalities to form intermolecular hydrogen bonds. The primary amide group can serve as both hydrogen bond donor and acceptor, creating opportunities for network formation in the crystal lattice. The carbamate carbonyl oxygen provides additional hydrogen bonding sites that contribute to crystal cohesion. Analysis of related structures indicates that such compounds often crystallize with solvent molecules incorporated into the lattice, particularly when crystallized from polar solvents.
Comparative Structural Analysis with Related tert-Butoxycarbonyl-Protected Amino Acid Derivatives
Comparative analysis reveals significant structural relationships between this compound and other tert-butoxycarbonyl-protected amino acid derivatives. The compound shares fundamental structural features with tert-butoxycarbonyl-glutamic acid benzyl ester (molecular formula C₁₇H₂₃NO₆, molecular weight 337.37), which differs primarily in the replacement of the primary amide group with a carboxylic acid functionality. This structural modification results in a change from C₁₇H₂₄N₂O₅ to C₁₇H₂₃NO₆, reflecting the loss of one nitrogen atom and addition of one oxygen atom.
Table 1: Structural Comparison of Related tert-Butoxycarbonyl-Protected Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| This compound | C₁₇H₂₄N₂O₅ | 336.38 | Primary amide at position 5 |
| tert-Butoxycarbonyl-glutamic acid benzyl ester | C₁₇H₂₃NO₆ | 337.37 | Carboxylic acid at alpha position |
| 5-Benzyl tert-butoxycarbonyl-L-glutamate | C₁₇H₂₃NO₆ | 337.37 | Gamma-benzyl ester configuration |
The stereochemical implications become evident when comparing with tert-butyloxycarbonyl-D-isoglutamine benzyl ester, which shares the identical molecular formula C₁₇H₂₄N₂O₅ but differs in stereochemical configuration. This stereoisomeric relationship demonstrates how subtle changes in three-dimensional arrangement can lead to different biological activities while maintaining identical molecular compositions. The D-configuration variant exhibits distinct optical rotation properties and enzymatic recognition patterns compared to the L-isomer.
Analysis of tert-butoxycarbonyl-protected derivatives with different ester protecting groups reveals the influence of the benzyl moiety on overall molecular properties. Comparison with tert-butyl ester analogues shows that benzyl esters generally exhibit enhanced stability toward basic conditions but increased susceptibility to hydrogenolytic cleavage. The 5-benzyl tert-butoxycarbonyl-L-glutamate structure (molecular weight 337.37, melting point 66.0-71.0°C) demonstrates how positional isomerism affects physical properties. The gamma-benzyl ester configuration in this related compound results in different solubility profiles and crystallization behavior compared to the alpha-benzyl ester arrangement in the target compound.
Properties
IUPAC Name |
benzyl 5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-13(15(18)21)9-10-14(20)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H2,18,21)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVZKASXYQOUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292870-04-3 | |
| Record name | tert-Butyloxycarbonyl-DL-isoglutamine benzyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292870043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TERT-BUTYLOXYCARBONYL-DL-ISOGLUTAMINE BENZYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C27S4SRN7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate (CAS: 292870-04-3) is a compound of significant interest in medicinal chemistry and biological research. This article provides an overview of its biological activity, synthesis, and applications, supported by data tables and research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H24N2O5 |
| Molar Mass | 336.38 g/mol |
| Density | 1.168 g/cm³ (predicted) |
| Boiling Point | 539.6 °C (predicted) |
| pKa | 11.14 (predicted) |
| Hazard Classification | Xi - Irritant |
This compound is primarily used as a key intermediate in organic synthesis, particularly for creating various organic compounds and pharmaceuticals .
Research indicates that this compound exhibits several biological activities, primarily through its interaction with amino acid pathways and potential enzyme inhibition. The presence of the tert-butoxycarbonyl (BOC) group suggests that it can act as a protecting group in peptide synthesis, which is crucial for developing peptide-based therapeutics.
Case Studies and Research Findings
- Antioxidant Activity : A study evaluated the antioxidant potential of compounds similar to this compound, highlighting its ability to scavenge free radicals and protect cellular components from oxidative stress .
- Antimicrobial Properties : The compound's derivatives have shown promising antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .
- Enzyme Inhibition : Research on related compounds has demonstrated that they can inhibit key enzymes involved in metabolic pathways, such as fatty acid synthase (FASN), which is critical in cancer metabolism . This inhibition could lead to reduced cell proliferation in cancer models.
Applications in Drug Development
This compound serves as a versatile building block in the synthesis of bioactive peptides and pharmaceutical agents. Its ability to modulate biological pathways makes it a candidate for further exploration in drug development, particularly for conditions related to metabolic disorders and cancer.
Scientific Research Applications
Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate, also known as Boc-DL-Glu(OBn)(OBn)-NH2, is a compound of significant interest in various scientific research applications, particularly in organic synthesis and medicinal chemistry. This article delves into its applications, providing a comprehensive overview supported by data tables and case studies.
Basic Information
- Molecular Formula : C17H24N2O5
- Molecular Weight : 336.4 g/mol
- CAS Number : 292870-04-3
Structural Characteristics
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The benzyl ester moiety enhances lipophilicity, facilitating membrane permeability.
Synthesis of Non-Natural Amino Acids
This compound serves as a key intermediate in the synthesis of non-natural amino acids. Its structure allows for the introduction of various functional groups through selective reactions, making it a versatile building block in peptide chemistry .
Peptide Synthesis
The compound is utilized in the synthesis of peptides where the Boc group can be selectively removed under mild acidic conditions, allowing for the formation of peptide bonds without affecting other sensitive functional groups. This property is crucial for constructing complex peptide sequences that may have therapeutic applications .
Prodrug Development
Research indicates that derivatives of this compound can be designed as prodrugs that enhance the bioavailability of active pharmaceutical ingredients. The benzyl ester can be hydrolyzed to release the active drug upon administration, improving therapeutic efficacy while minimizing side effects .
Anticancer Research
Recent studies have explored the use of this compound in developing novel anticancer agents. Its derivatives have shown improved activity against various cancer cell lines, suggesting potential applications in targeted cancer therapies .
Data Table: Applications Overview
Case Study 1: Synthesis of (S)-2-Amino-Oleic Acid
A study demonstrated the synthesis of (S)-2-amino-oleic acid using this compound as an intermediate. The process involved multiple steps including protection and deprotection strategies that highlight the compound's utility in producing enantiomerically pure products .
Case Study 2: Anticancer Activity Evaluation
In vitro studies evaluated the anticancer properties of compounds derived from this compound against various cancer cell lines. Results indicated significant cytotoxic effects, paving the way for further development into therapeutic agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
(a) Benzyl vs. tert-Butyl Ester Derivatives
- tert-Butyl (R)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate (CAS: 1373751-75-7): Molecular formula: C₁₄H₂₅N₂O₅. Key difference: Replacement of the benzyl ester with a tert-butyl group enhances steric protection and stability under acidic conditions, making it preferable for solid-phase peptide synthesis .
(b) Boc vs. Benzyloxycarbonyl (Cbz) Protecting Groups
- (S)-tert-Butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate (CAS: 17191-52-5): Molecular formula: C₁₇H₂₃N₂O₆. Key difference: The benzyloxycarbonyl (Cbz) group replaces the tert-butoxycarbonyl (Boc) group, altering deprotection conditions (hydrogenolysis vs. acidolysis) .
(c) Side-Chain Modifications
- (R)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate (CAS: 721927-49-7): Molecular formula: C₁₉H₂₈N₂O₅.
Physicochemical and Spectroscopic Comparisons
| Property | Target Compound | tert-Butyl Analog (CAS 1373751-75-7) | Cbz-Protected Analog (CAS 17191-52-5) |
|---|---|---|---|
| Molecular Weight | 336.38 g/mol | 364.44 g/mol | 357.38 g/mol |
| ¹H NMR (Methine) | δ 3.96 (J = 6.4 Hz) | δ 4.32–4.17 (multiplet) | δ 4.46–4.32 (multiplet) |
| Deprotection Method | TFA/CH₂Cl₂ | Hydrogenolysis (H₂/Pd-C) | TFA/CH₂Cl₂ |
Preparation Methods
General Synthetic Strategy
The synthesis of Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate typically involves:
- Protection of amino groups with tert-butoxycarbonyl (Boc) groups.
- Formation of amide bonds via coupling reactions.
- Introduction of the benzyl ester moiety.
- Purification by extraction and chromatographic methods.
Key intermediates include Boc-protected amino acids and benzylamine derivatives.
Preparation via Coupling of N-(tert-butoxycarbonyl)glycine and Benzylamine
One well-documented method involves the coupling of N-(tert-butoxycarbonyl)glycine with benzylamine using carbodiimide chemistry:
-
- N-(tert-butoxycarbonyl)glycine (20.0 g, 114 mmol)
- Benzylamine (24.9 mL, 228 mmol)
- 1-Hydroxy-7-azabenzotriazole (HOAt) (15.5 g, 114 mmol)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (43.8 g, 228 mmol)
- Solvent: Dimethylformamide (DMF, 75 mL)
- Stirring at room temperature for 2 hours
-
- Concentration under reduced pressure.
- Partitioning between ethyl acetate (EtOAc) and saturated aqueous sodium bicarbonate.
- Sequential washing with water, 10% potassium bisulfate (KHSO4), water, and brine.
- Drying over sodium sulfate (Na2SO4), filtration, and concentration.
Alternative Multi-Step Synthesis Involving Azido Intermediates and Hydrolysis
Another approach involves:
- Formation of azido-substituted intermediates.
- Hydrolysis of esters to acids.
Coupling with benzylamine under carbodiimide activation.
-
- Treatment of azido-4-[(tert-butoxycarbonyl)amino]-3-hydroxy-5-phenylpentanoic acid with benzylamine, HOAt, and EDC in DMF at room temperature overnight.
- Workup involving extraction with EtOAc and washes with 10% KHSO4, water, and brine.
- Purification by flash chromatography using silica gel and gradient elution (10-100% EtOAc/hexane).
Synthesis via Lactam Opening and Boc Protection
A different methodology uses the hydrolytic opening of lactams derived from 2-piperidone:
-
- Reductive cleavage of oxazolidine and benzylic bonds to yield N-unsubstituted 2-piperidones.
- Conversion to N-Boc derivatives.
- Alkaline hydrolysis with lithium hydroxide (LiOH) in aqueous tetrahydrofuran (THF).
- Esterification of resulting δ-amino acids with trimethylsilyldiazomethane.
Use of Carbazate Derivatives and Hydrazone Intermediates
In peptide synthesis contexts, ethyl (2S)-2-[(benzoxycarbonyl)(tert-butoxycarbonyl)amino]-5-oxopentanoate is converted to hydrazone and hydrazine derivatives:
- Treatment with tert-butyl carbazate yields hydrazone intermediates (~68% yield).
- Subsequent reduction with sodium cyanoborohydride (NaBH3CN) forms hydrazine derivatives.
- Cyclization and further functionalization lead to protected dipeptides with benzyl and Boc groups.
This route is useful for preparing conformationally constrained cyclic dipeptides and related compounds.
Summary Table of Preparation Methods
Research Findings and Considerations
- The carbodiimide-mediated coupling is favored for its simplicity, high yield, and mild conditions, making it suitable for scale-up.
- Protection with Boc groups ensures selectivity and stability during subsequent transformations.
- The use of azido intermediates allows for further functionalization but requires careful handling due to azide toxicity.
- Lactam opening provides access to enantiopure amino acid derivatives but involves multiple steps and moderate yields.
- Hydrazone-based methods are specialized for cyclic peptide analogues and may be less practical for simple ester preparation.
Q & A
Q. How is this compound incorporated into PROTACs or bifunctional molecules?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
